3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride
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Overview
Description
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the trifluoroethyl group.
Reduction: Reduction reactions may target the pyrazole ring or the trifluoroethyl group.
Substitution: Substitution reactions can occur at the nitrogen atoms or the methyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.
Scientific Research Applications
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
- 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- 3-(4-Chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride is unique due to its specific amine and hydrochloride functionalities. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-4-5(10)2-12(11-4)3-6(7,8)9;/h2H,3,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQAIAUVGPONSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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